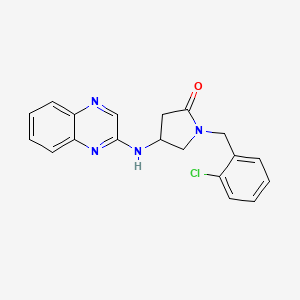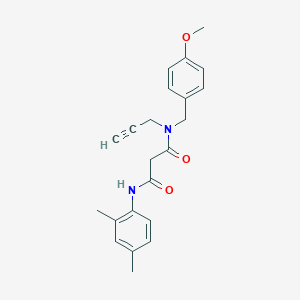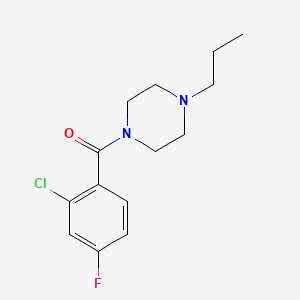![molecular formula C18H18BrN3O5 B5416937 N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5416937.png)
N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide, commonly known as BDM44768, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
BDM44768 exerts its effects by inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4). PDE4 is involved in the breakdown of cyclic adenosine monophosphate (cAMP), which is an important signaling molecule in the body. By inhibiting PDE4, BDM44768 increases the levels of cAMP, which in turn leads to various physiological effects such as anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
BDM44768 has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). BDM44768 has also been found to have anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. Moreover, BDM44768 has been shown to have anti-viral effects by inhibiting the replication of viruses such as human rhinovirus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDM44768 has several advantages as a research tool. It is a potent and selective inhibitor of PDE4, which makes it a valuable tool for studying the role of cAMP signaling in various physiological processes. Moreover, BDM44768 has been shown to have low toxicity and high stability, which makes it suitable for use in in vitro and in vivo experiments. However, one of the limitations of BDM44768 is its relatively high cost, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for research on BDM44768. One of the areas of research is the development of BDM44768 analogs with improved potency and selectivity. Another area of research is the investigation of the potential use of BDM44768 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Moreover, the role of BDM44768 in modulating the immune response and its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis remains an area of active research.
Métodos De Síntesis
The synthesis of BDM44768 involves a multi-step process that includes the reaction of 4-bromo-3,5-dimethylphenol with acetic anhydride to form 4-bromo-3,5-dimethylphenyl acetate. The resulting compound is then reacted with 4-nitrophenylhydrazine to form N-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
BDM44768 has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. BDM44768 has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O5/c1-11-7-15(8-12(2)18(11)19)26-10-17(23)27-21-16(20)9-13-3-5-14(6-4-13)22(24)25/h3-8H,9-10H2,1-2H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERGQJZVJPUENQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)ON=C(CC2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)O/N=C(/CC2=CC=C(C=C2)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)pyridine](/img/structure/B5416861.png)

![[2-(2,4-dichlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5416868.png)
![ethyl N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}glycinate](/img/structure/B5416869.png)
![1-[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5416872.png)

![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B5416883.png)
![4-chloro-2-fluoro-N-[4-(1H-imidazol-1-yl)benzyl]benzamide](/img/structure/B5416889.png)
![3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5416894.png)
![4-{[(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetyl]amino}benzamide](/img/structure/B5416896.png)
![4-{3-[(3,4-dichlorobenzyl)oxy]benzoyl}morpholine](/img/structure/B5416905.png)
![4-{[5-(aminocarbonyl)-2-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5416913.png)

